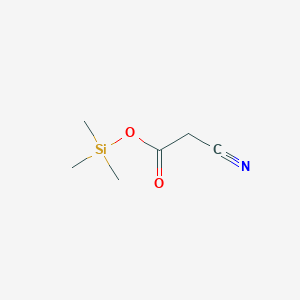
Trimethylsilyl cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl cyanoacetate is a useful research compound. Its molecular formula is C6H11NO2Si and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1.1 As a Cyanating Agent
TMSCA serves as an effective cyanating agent in the synthesis of various organic compounds. Its utility has been demonstrated in the catalytic asymmetric cyanation of acylsilanes, where it facilitates the formation of densely functionalized tetrasubstituted chiral carbon centers. This method is notable for achieving high enantioselectivity and site selectivity in the production of optically active compounds, which are crucial in medicinal chemistry .
1.2 Lewis Base Catalyzed Reactions
Research has shown that TMSCA can be effectively employed in Lewis base-catalyzed reactions. For instance, it has been used to catalyze the addition to aldehydes, yielding valuable intermediates for further synthetic transformations. Various achiral Lewis bases, including phosphines and amines, have been identified as effective catalysts for this reaction .
1.3 Cyanoacetic Acid Derivatives
TMSCA is also linked to the broader family of cyanoacetic acid derivatives, which have shown versatility in organic synthesis. For example, cyanoacetic acid has been utilized as a catalyst in the Biginelli reaction and Knoevenagel condensation, leading to the synthesis of dihydropyrimidinones and polyfunctionalized olefins with significant biological activity .
Medicinal Chemistry Applications
2.1 Synthesis of Bioactive Compounds
The ability of TMSCA to introduce cyano groups into organic molecules makes it valuable in the synthesis of bioactive compounds. The products derived from TMSCA often exhibit interesting pharmacological properties, making them candidates for drug development . For instance, optically active tertiary alcohols containing cyano groups have been synthesized using TMSCA, highlighting its role in creating complex molecular architectures relevant to medicinal chemistry .
Material Science Applications
3.1 Polymer Chemistry
In material science, TMSCA has potential applications in polymer synthesis due to its ability to participate in various polymerization reactions. The incorporation of cyano groups into polymer backbones can enhance properties such as thermal stability and solubility, making these materials suitable for advanced applications like coatings and adhesives .
Case Studies
Eigenschaften
CAS-Nummer |
60511-70-8 |
|---|---|
Molekularformel |
C6H11NO2Si |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
trimethylsilyl 2-cyanoacetate |
InChI |
InChI=1S/C6H11NO2Si/c1-10(2,3)9-6(8)4-5-7/h4H2,1-3H3 |
InChI-Schlüssel |
YNOSHVXJWIVDND-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC#N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















